molecular formula C10H6Cl2N2S B11691212 (2Z)-2-cyano-3-(2,4-dichlorophenyl)prop-2-enethioamide

(2Z)-2-cyano-3-(2,4-dichlorophenyl)prop-2-enethioamide

Cat. No.: B11691212
M. Wt: 257.14 g/mol
InChI Key: VZFULLMAHIALTN-CLTKARDFSA-N
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Description

(2Z)-2-cyano-3-(2,4-dichlorophenyl)prop-2-enethioamide is an organic compound characterized by the presence of a cyano group, a dichlorophenyl group, and a thioamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-cyano-3-(2,4-dichlorophenyl)prop-2-enethioamide typically involves the reaction of 2,4-dichlorobenzaldehyde with malononitrile in the presence of a base to form the intermediate 2-cyano-3-(2,4-dichlorophenyl)acrylonitrile. This intermediate is then reacted with a thioamide source, such as ammonium thiocyanate, under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-cyano-3-(2,4-dichlorophenyl)prop-2-enethioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2Z)-2-cyano-3-(2,4-dichlorophenyl)prop-2-enethioamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2Z)-2-cyano-3-(2,4-dichlorophenyl)prop-2-enethioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and thioamide group are key functional groups that interact with the active sites of enzymes, leading to inhibition or modulation of their activity. The dichlorophenyl group enhances the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-2-cyano-3-(2,4-difluorophenyl)prop-2-enethioamide
  • (2Z)-2-cyano-3-(2,4-dimethylphenyl)prop-2-enethioamide
  • (2Z)-2-cyano-3-(2,4-dibromophenyl)prop-2-enethioamide

Uniqueness

(2Z)-2-cyano-3-(2,4-dichlorophenyl)prop-2-enethioamide is unique due to the presence of the dichlorophenyl group, which imparts distinct chemical and biological properties. The dichlorophenyl group enhances the compound’s stability and reactivity, making it a valuable intermediate in various chemical syntheses and a potential candidate for drug development.

Properties

Molecular Formula

C10H6Cl2N2S

Molecular Weight

257.14 g/mol

IUPAC Name

(Z)-2-cyano-3-(2,4-dichlorophenyl)prop-2-enethioamide

InChI

InChI=1S/C10H6Cl2N2S/c11-8-2-1-6(9(12)4-8)3-7(5-13)10(14)15/h1-4H,(H2,14,15)/b7-3-

InChI Key

VZFULLMAHIALTN-CLTKARDFSA-N

Isomeric SMILES

C1=CC(=C(C=C1Cl)Cl)/C=C(/C#N)\C(=S)N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C=C(C#N)C(=S)N

Origin of Product

United States

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